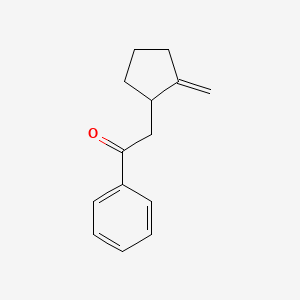
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one is an organic compound with a unique structure that combines a cyclopentyl ring with a phenyl group
Métodos De Preparación
The synthesis of 2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylidenecyclopentanone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, researchers may investigate its potential therapeutic effects or use it as a reference compound in drug development. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one can be compared with other similar compounds, such as 2-methylidenecyclopentanone and phenylacetic acid derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combined cyclopentyl and phenyl groups, which may confer distinct properties and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
174744-66-2 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(2-methylidenecyclopentyl)-1-phenylethanone |
InChI |
InChI=1S/C14H16O/c1-11-6-5-9-13(11)10-14(15)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 |
Clave InChI |
ZQYSBSATHPHYAU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC1CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
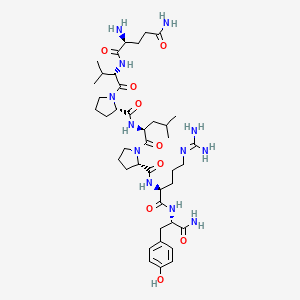
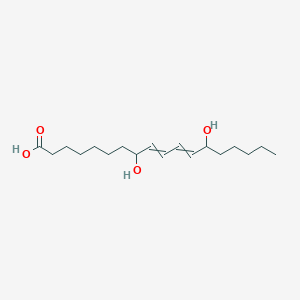
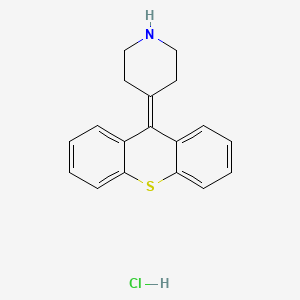

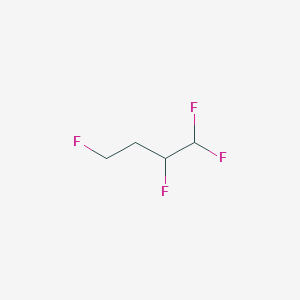
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
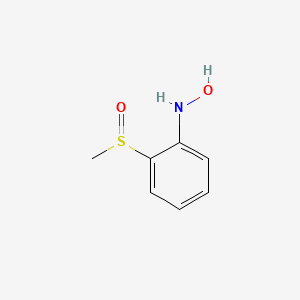
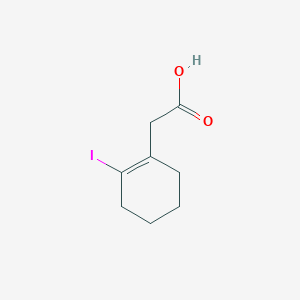
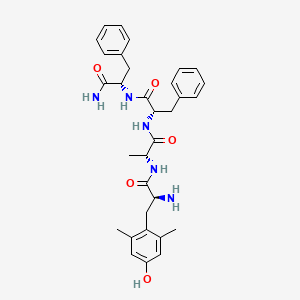
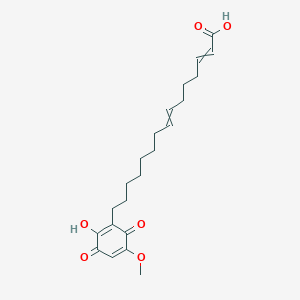
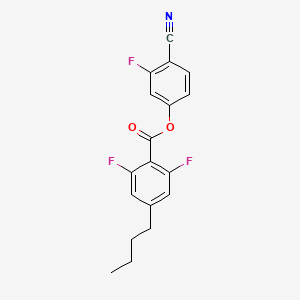
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
